molecular formula C7H14AuO2-2 B576488 Dimethyl(acetylacetonate)gold(III) CAS No. 14951-50-9

Dimethyl(acetylacetonate)gold(III)

Cat. No.: B576488
CAS No.: 14951-50-9
M. Wt: 327.154
InChI Key: OODGPXRGNOXCBP-FHJHGPAASA-N
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Description

Dimethyl(acetylacetonate)gold(III) is a gold source that is soluble in organic solvents . It is generally immediately available in most volumes . The molecular formula is C7H13AuO2 . It appears as white to off-white crystals .


Synthesis Analysis

Dimethyl(acetylacetonate)gold(III) is used as a precursor for the synthesis of gold nanoparticles . It is used in heterogeneously catalyzed reactions such as CO oxidation, propene epoxidation, N-alkylation of primary amines to secondary amines, glucose oxidation, and aerobic oxidation of alcohols .


Molecular Structure Analysis

The molecular structure of Dimethyl(acetylacetonate)gold(III) consists of a gold atom bonded to a bidentate ligand acetylacetonate (acac) and two methyl groups .


Chemical Reactions Analysis

Upon electron beam irradiation, Dimethyl(acetylacetonate)gold(III) undergoes reduction from Au(III) to a metallic Au(0) species embedded in a dehydrogenated carbon matrix . This process also results in the evolution of methane, ethane, carbon monoxide, and hydrogen .


Physical And Chemical Properties Analysis

Dimethyl(acetylacetonate)gold(III) has a melting point of 81-82°C and sublimes at approximately 25°C/0.01mm . It is stable when stored cold .

Scientific Research Applications

  • Vapor Deposition of Gold : It is used as a precursor for the deposition of gold. Its thermal decomposition allows for high-quality metal production, particularly in laser-induced vapor deposition processes (Baum, 1986).

  • Molecular Structure Analysis : Research has been conducted to understand its molecular structure, revealing a square-planar structure. This understanding is crucial for its applications in various chemical processes (Shibata, Iijima, & Baum, 1990).

  • Catalysis : It serves as a catalyst, particularly in the form of nanoparticles for various reactions. For example, supported Au nanoparticle catalysts exhibit unique catalytic properties at relatively low temperatures and are used commercially for deodorizers and in air quality control (Haruta, 2004).

  • X-ray Diffraction Studies : The compound has been the subject of X-ray diffraction studies, which provide insights into its crystal chemical properties. Such studies are vital for understanding its behavior in various applications (Zharkova, Baidina, & Igumenov, 2006).

  • Photochemical Applications : Its utility in photochemical decomposition to generate gold micropatterns has been explored. This application is significant in fields like microelectronics (Baum, Marinero, & Jones, 1986).

  • Liquid-Phase Grafting for Catalyst Preparation : It has been used in the preparation of supported gold catalysts by liquid-phase grafting, showing high catalytic activities for oxidation reactions at low temperatures (Okumura & Haruta, 2000).

  • Supercritical Fluid Deposition : Its use in supercritical fluid deposition techniques has been investigated for depositing high-purity gold films on various substrates (Cabañas, Long, & Watkins, 2004).

  • Epoxidation Reactions : The compound has been used to deposit gold clusters on substrates, significantly enhancing the rate of epoxidation reactions, such as in propene epoxidation (Huang, Takei, Akita, Ohashi, & Haruta, 2010).

  • Pulsed-Laser Chemical Vapor Deposition : It has been utilized in pulsed-laser chemical vapor deposition for creating highly conductive gold films, demonstrating its application in advanced manufacturing technologies (Morishige & Kishida, 1994).

  • Preparation of Gold Clusters : Dimethyl(acetylacetonate)gold(III) has been used in the preparation of gold clusters on porous coordination polymers, demonstrating its utility in catalysis and materials science (Ishida, Kawakita, Akita, & Haruta, 2010).

  • Ion Beam Induced Deposition : The compound is employed in focused ion beam induced deposition to create precise gold structures, which is critical in nanotechnology and electronics (Shedd, Lezec, Dubner, & Melngailis, 1986).

  • Synthesis of Gold Complexes : It serves as a reagent for preparing gold(III) complexes with various ligands, showcasing its importance in coordination chemistry (Vicente & Chicote, 1999).

Mechanism of Action

Target of Action

Dimethyl(acetylacetonate)gold(III) is primarily used as a precursor for the synthesis of gold nanoparticles . These nanoparticles are used in various catalytic applications, including CO oxidation, propene epoxidation, N-alkylation of primary amines to secondary amines, glucose oxidation, and aerobic oxidation of alcohols .

Mode of Action

The compound interacts with its targets through electron-induced reactions . When Dimethyl(acetylacetonate)gold(III) is adsorbed onto solid substrates and exposed to an electron beam, it undergoes decomposition . This process is first-order with respect to the surface coverage of the organometallic precursor and exhibits a rate constant proportional to the electron flux .

Biochemical Pathways

The electron-induced reactions of Dimethyl(acetylacetonate)gold(III) lead to the formation of gold-containing nanostructures . These nanostructures can then participate in various biochemical pathways depending on their specific applications. For example, gold nanoparticles synthesized from this compound can catalyze the oxidation of CO or glucose .

Result of Action

The primary result of the action of Dimethyl(acetylacetonate)gold(III) is the formation of gold nanoparticles . These nanoparticles can then be used in various catalytic applications, leading to molecular and cellular effects depending on the specific reaction being catalyzed .

Action Environment

The action of Dimethyl(acetylacetonate)gold(III) is influenced by environmental factors such as the presence of an electron beam and the properties of the substrate onto which it is adsorbed . For example, the rate of electron-induced decomposition of the compound is proportional to the electron flux . Additionally, the structure of the resulting gold-containing deposits can be influenced by the properties of the substrate .

Safety and Hazards

Dimethyl(acetylacetonate)gold(III) should be handled under inert gas . It should be kept cool and not allowed to contact air . If it comes in contact with eyes, rinse cautiously with water for several minutes . If swallowed, consult a doctor if symptoms persist . It should be stored under inert gas .

Future Directions

Dimethyl(acetylacetonate)gold(III) has potential applications in the creation of two-dimensional and three-dimensional metal-containing nanostructures through electron beam induced deposition . This process can be used to deposit complex structures in a single step .

Properties

IUPAC Name

carbanide;gold;(E)-4-hydroxypent-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2.2CH3.Au/c1-4(6)3-5(2)7;;;/h3,6H,1-2H3;2*1H3;/q;2*-1;/b4-3+;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODGPXRGNOXCBP-FHJHGPAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[CH3-].CC(=CC(=O)C)O.[Au]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[CH3-].[CH3-].C/C(=C\C(=O)C)/O.[Au]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14AuO2-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does Dimethyl(acetylacetonate)gold(III) facilitate gold deposition, and what are the implications of its decomposition products?

A1: Dimethyl(acetylacetonate)gold(III) serves as a precursor for gold deposition through a process called electron beam-induced deposition (EBID) [, , ]. In this technique, a focused electron beam interacts with adsorbed AuIII(acac)Me2 molecules, leading to their decomposition and subsequent deposition of gold atoms onto a substrate. The decomposition process results in the reduction of Gold(III) to metallic Gold(0), leaving behind a deposit initially composed of gold atoms embedded within a matrix primarily composed of carbon []. While this carbon matrix can hinder the metallic properties of the deposited structures, studies have shown that treating the deposits with atomic hydrogen and atomic oxygen can effectively remove these organic contaminants, yielding purer gold structures []. This purification process is crucial for optimizing the electrical and catalytic properties of the deposited gold, making it suitable for various applications.

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